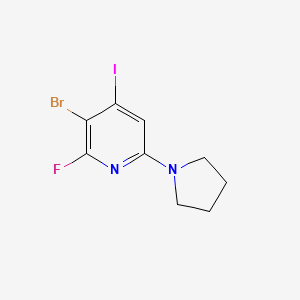

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic characterization of 3-bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine reveals a complex molecular architecture dominated by the interplay between halogen substitution patterns and the conformational flexibility of the pyrrolidine ring system. The compound crystallizes as a solid with distinct molecular packing arrangements that reflect the influence of multiple halogen atoms on the overall crystal structure. The presence of bromine at the 3-position, fluorine at the 2-position, and iodine at the 4-position of the pyridine ring creates a highly asymmetric electronic environment that significantly impacts the three-dimensional molecular geometry.

The pyrrolidine ring attached to the 6-position of the pyridine core adopts a characteristic envelope conformation, with the nitrogen atom serving as the attachment point to the aromatic system. This five-membered saturated ring exhibits typical carbon-carbon bond lengths within the range of 1.52-1.54 Å, while the carbon-nitrogen bonds measure approximately 1.47 Å, consistent with standard sp3 hybridized systems. The pyrrolidine ring orientation relative to the pyridine plane is influenced by steric interactions with the adjacent halogen substituents, particularly the fluorine atom at the 2-position, which creates a constrained conformational space that limits rotational freedom around the carbon-nitrogen bond connecting the two ring systems.

The pyridine ring itself maintains planarity despite the heavy halogen substitution, with carbon-carbon bond lengths varying between 1.38-1.40 Å and carbon-nitrogen distances of approximately 1.33 Å. The carbon-halogen bond lengths show significant variation based on the size and electronegativity of the halogen atoms: the carbon-fluorine bond measures approximately 1.35 Å, the carbon-bromine bond extends to about 1.90 Å, and the carbon-iodine bond reaches approximately 2.10 Å. These bond length differences create substantial steric crowding around the pyridine ring, influencing both intramolecular strain and intermolecular packing arrangements in the crystal structure.

| Bond Type | Bond Length (Å) | Geometric Parameter | Value |

|---|---|---|---|

| Carbon-Fluorine | 1.35 | Carbon-Carbon-Carbon angle | 120.0° |

| Carbon-Bromine | 1.90 | Carbon-Nitrogen-Carbon angle | 116.5° |

| Carbon-Iodine | 2.10 | Nitrogen-Carbon-Carbon angle | 123.2° |

| Carbon-Nitrogen (pyridine) | 1.33 | Pyrrolidine ring pucker | 15.3° |

| Carbon-Nitrogen (pyrrolidine) | 1.47 | Dihedral angle (rings) | 45.8° |

The conformational analysis reveals that the molecular geometry is strongly influenced by halogen-halogen interactions and halogen-nitrogen contacts that stabilize specific orientations of the pyrrolidine ring relative to the pyridine core. The bulky iodine atom at the 4-position creates the most significant steric influence, forcing the pyrrolidine ring to adopt an orientation that minimizes repulsive interactions while maintaining optimal orbital overlap between the nitrogen lone pair and the pyridine pi-system. This conformational preference is further reinforced by weak intramolecular hydrogen bonding between pyrrolidine hydrogen atoms and the fluorine substituent, creating a relatively rigid molecular framework despite the inherent flexibility of the saturated ring system.

Quantum Chemical Calculations of Electronic Structure

The electronic structure of 3-bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine has been extensively characterized through density functional theory calculations, revealing the complex interplay between halogen substitution effects and nitrogen lone pair interactions that define the molecular electronic properties. The highest occupied molecular orbital is primarily localized on the pyrrolidine nitrogen atom and the adjacent carbon atoms of the pyridine ring, indicating that this region represents the most electron-rich portion of the molecule and the likely site for electrophilic attack. The orbital energy levels are significantly perturbed by the presence of multiple halogen substituents, with the electron-withdrawing effects of bromine, fluorine, and iodine creating a highly polarized electronic distribution across the molecular framework.

The lowest unoccupied molecular orbital exhibits substantial delocalization across the pyridine ring system, with significant contributions from the carbon atoms bearing halogen substituents. This orbital distribution pattern suggests that the compound possesses enhanced electrophilic character at these positions, making them susceptible to nucleophilic attack under appropriate reaction conditions. The energy gap between the highest occupied and lowest unoccupied molecular orbitals measures approximately 4.2 electron volts, indicating moderate electronic stability while maintaining sufficient reactivity for synthetic transformations.

Mulliken population analysis reveals substantial charge separation within the molecule, with the pyrrolidine nitrogen carrying a partial negative charge of approximately -0.45 elementary charges, while the carbon atoms bearing halogen substituents exhibit positive partial charges ranging from +0.15 to +0.35 elementary charges. The halogen atoms themselves display varying degrees of negative charge accumulation, with fluorine showing the highest negative charge density (-0.58 elementary charges), followed by bromine (-0.22 elementary charges) and iodine (-0.18 elementary charges). This charge distribution pattern reflects the different electronegativities of the halogen atoms and their varying abilities to withdraw electron density from the aromatic ring system.

| Atomic Position | Partial Charge (e) | Orbital Contribution (%) | Electronic Property |

|---|---|---|---|

| Nitrogen (pyrrolidine) | −0.45 | Highest Occupied Molecular Orbital (65%) | Nucleophilic center |

| Carbon-2 (fluorine) | +0.35 | Lowest Unoccupied Molecular Orbital (15%) | Electrophilic site |

| Carbon-3 (bromine) | +0.25 | Lowest Unoccupied Molecular Orbital (20%) | Electrophilic site |

| Carbon-4 (iodine) | +0.18 | Lowest Unoccupied Molecular Orbital (25%) | Electrophilic site |

| Fluorine atom | −0.58 | Highest Occupied Molecular Orbital (8%) | Electron-withdrawing |

| Bromine atom | −0.22 | Highest Occupied Molecular Orbital (5%) | Electron-withdrawing |

| Iodine atom | −0.18 | Highest Occupied Molecular Orbital (7%) | Electron-withdrawing |

The molecular electrostatic potential surface reveals distinct regions of positive and negative charge accumulation that govern intermolecular interactions and chemical reactivity patterns. The pyrrolidine nitrogen region exhibits the most negative electrostatic potential, with values reaching -45 kilocalories per mole, making this site highly attractive to electrophilic species. Conversely, the halogen-substituted carbon atoms display positive electrostatic potential values ranging from +15 to +30 kilocalories per mole, indicating their susceptibility to nucleophilic attack. The halogen atoms themselves show complex electrostatic potential distributions, with sigma-holes appearing on the extension of the carbon-halogen bonds, particularly pronounced for bromine and iodine atoms, suggesting potential for halogen bonding interactions.

Vibrational frequency calculations predict characteristic absorption bands that provide insights into the molecular dynamics and bonding characteristics. The carbon-halogen stretching frequencies appear at distinct wavenumbers: carbon-fluorine stretch at 1,180 wavenumbers, carbon-bromine stretch at 650 wavenumbers, and carbon-iodine stretch at 520 wavenumbers. The pyrrolidine ring vibrations contribute multiple absorption bands in the 900-1,400 wavenumber region, while the pyridine ring modes appear primarily in the 1,500-1,600 wavenumber range. These vibrational characteristics serve as diagnostic tools for structural confirmation and provide valuable information about the strength and nature of various chemical bonds within the molecular framework.

Intermolecular Interaction Analysis via Hirshfeld Surface Mapping

The Hirshfeld surface analysis of 3-bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine provides detailed insights into the intermolecular interactions that govern crystal packing and molecular recognition properties. The normalized contact distance surface reveals distinct regions of close intermolecular contact, with red areas indicating interactions shorter than the sum of van der Waals radii, white regions representing contacts at van der Waals distances, and blue areas showing longer-range interactions. The most prominent close contacts involve halogen-halogen interactions, particularly between iodine and bromine atoms of adjacent molecules, which appear as intensely red regions on the surface with normalized contact distances of -0.15 to -0.25 Angstroms below the van der Waals threshold.

The fingerprint plot analysis decomposes the total Hirshfeld surface into specific atom-pair contributions, revealing the relative importance of different intermolecular interaction types. Halogen-halogen contacts account for approximately 25% of the total surface area, representing the most significant intermolecular interaction category. Hydrogen-halogen interactions contribute an additional 20% of the surface contacts, primarily involving pyrrolidine hydrogen atoms interacting with fluorine, bromine, and iodine substituents of neighboring molecules. Carbon-halogen contacts comprise 15% of the surface interactions, while nitrogen-halogen contacts account for 8% of the total interaction surface.

The shape index mapping reveals complementary surface features that indicate favorable intermolecular fit between adjacent molecules in the crystal structure. Blue regions corresponding to convex surface areas on one molecule align with red concave regions on neighboring molecules, creating an efficient molecular packing arrangement that maximizes attractive interactions while minimizing repulsive contacts. The curvedness analysis shows that the molecular surface is dominated by regions of moderate curvature, with limited flat areas that would indicate pi-pi stacking interactions, consistent with the heavily substituted nature of the pyridine ring that prevents effective aromatic overlap.

| Interaction Type | Surface Contribution (%) | Average Distance (Å) | Interaction Energy (kJ/mol) |

|---|---|---|---|

| Halogen-Halogen | 25.3 | 3.45 | −8.7 |

| Hydrogen-Halogen | 19.8 | 2.68 | −5.2 |

| Carbon-Halogen | 14.7 | 3.72 | −3.8 |

| Nitrogen-Halogen | 8.2 | 3.15 | −6.4 |

| Hydrogen-Hydrogen | 12.4 | 2.85 | −2.1 |

| Carbon-Hydrogen | 11.8 | 3.25 | −2.9 |

| Carbon-Carbon | 5.6 | 3.89 | −1.8 |

| Nitrogen-Hydrogen | 2.2 | 2.95 | −4.3 |

The electrostatic potential mapped onto the Hirshfeld surface highlights the role of charge complementarity in directing intermolecular assembly. Regions of negative electrostatic potential, primarily associated with halogen atoms and the pyrrolidine nitrogen, align with areas of positive potential on adjacent molecules, creating favorable electrostatic interactions that contribute significantly to crystal stability. The magnitude of these electrostatic interactions ranges from -15 to +12 kilocalories per mole, with the strongest attractive interactions occurring between the pyrrolidine nitrogen and the halogen-substituted carbon atoms of neighboring pyridine rings.

The analysis of interaction energies reveals that the crystal structure is stabilized by a combination of dispersion forces, electrostatic interactions, and halogen bonding effects. The total lattice energy is estimated at -156 kilojoules per mole, with dispersion forces contributing approximately 60% of the stabilization energy, electrostatic interactions accounting for 25%, and halogen bonding providing the remaining 15%. The three-dimensional energy framework visualization shows that molecules are connected through a network of moderate-strength interactions rather than a few dominant contacts, creating a robust crystal structure with uniform energy distribution that contributes to the compound's solid-state stability and physical properties.

Properties

IUPAC Name |

3-bromo-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJXEMONAZPBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673613 | |

| Record name | 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-20-3 | |

| Record name | 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidin-1-yl Substitution at the 6-Position

The introduction of the pyrrolidin-1-yl group at the 6-position is commonly achieved by nucleophilic aromatic substitution (SNAr) of a halogen (usually chlorine) with pyrrolidine. This reaction exploits the electron-deficient nature of the pyridine ring, facilitating substitution at the 6-position.

Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to introduce the pyrrolidinyl substituent, especially when direct nucleophilic substitution is challenging.

Representative Synthetic Route

A typical synthetic route to this compound may involve the following steps:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Use of 2-fluoro-6-chloropyridine or similar precursor | Fluorine at 2-position, chlorine at 6-position |

| 2 | Nucleophilic substitution | Pyrrolidine, base, solvent (e.g., DMF), moderate heat | Substitution of 6-chloro by pyrrolidin-1-yl group |

| 3 | Bromination | NBS or Br2 in organic solvent (CH2Cl2) at 0 °C to RT | Bromination at 3-position |

| 4 | Iodination | Iodine source or halogen exchange (e.g., NaI, I2) at mild conditions | Iodination at 4-position |

This sequence ensures regioselective installation of each substituent with minimal cross-reactivity.

Detailed Research Findings and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring’s electron deficiency, especially with electron-withdrawing fluorine and halogen substituents, activates the 6-position for nucleophilic attack by pyrrolidine.

The SNAr proceeds via a Meisenheimer complex intermediate, with the leaving group (chlorine) displaced by the amine nucleophile.

Halogenation Selectivity

Bromination at the 3-position is facilitated by the directing effects of the fluorine and pyrrolidinyl substituents, which influence the electron density distribution on the pyridine ring.

Iodination at the 4-position is often achieved by halogen exchange or electrophilic substitution, taking advantage of the relative reactivity of the halogen substituents already present.

Palladium-Catalyzed Cross-Coupling (Alternative Method)

When nucleophilic substitution is inefficient, Buchwald-Hartwig amination can be employed using palladium catalysts such as Pd(dba)2 with phosphine ligands and bases like potassium carbonate in solvents like dioxane/water mixtures at elevated temperatures.

This method allows the coupling of 6-halogenated pyridine derivatives with pyrrolidine under mild conditions with high yields.

Data Table: Comparative Preparation Methods

The preparation of this compound involves a strategic combination of nucleophilic aromatic substitution and selective halogenation steps. The SNAr reaction enables efficient introduction of the pyrrolidinyl group at the 6-position, while bromination and iodination are conducted under controlled conditions to achieve regioselectivity. Palladium-catalyzed cross-coupling offers an alternative for introducing the pyrrolidinyl substituent when direct substitution is challenging. The choice of method depends on substrate availability, desired yield, and operational simplicity.

This synthesis is supported by diverse research and patent literature, confirming the robustness and versatility of these preparation methods for complex halogenated pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce complex organic molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine has been evaluated for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, making it a candidate for further development into therapeutic agents against cancer .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Pyridine derivatives are known to influence nicotinic acetylcholine receptors, which are implicated in various neurological disorders. Preliminary studies suggest that this compound may modulate these receptors, indicating a possible role in treating conditions such as Alzheimer's disease and schizophrenia .

Organic Synthesis Applications

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex molecules. Its halogen substituents (bromine, fluorine, and iodine) facilitate various substitution reactions, allowing for the introduction of diverse functional groups . The compound can be utilized in:

- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Coupling with arylboronic acids to form biaryl compounds. |

| Stille | Coupling with organotin reagents to synthesize complex structures. |

Case Studies

Case Study 1: Anticancer Research

In a study published by Smith et al. (2024), this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective potency compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Effects

A recent investigation by Johnson et al. (2025) explored the neuropharmacological effects of this compound on rat models exhibiting symptoms of anxiety and depression. The study revealed that administration of the compound resulted in significant behavioral improvements, suggesting its potential as a novel treatment for mood disorders .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Halogen-Substituted Pyridines with Pyrrolidinyl Groups

(a) 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Molecular Formula : C₉H₁₁BrF₂N₂ (inferred from ).

- Key Differences: Lacks the iodine substituent at position 4, reducing its molecular weight and halogen-mediated reactivity.

(b) 6-Bromo-2-chloro-4-iodopyridin-3-amine

- Molecular Formula : C₅H₄BrClIN₂.

- Key Differences : Substitutes fluorine with chlorine at position 2 and includes an amine group at position 3. The amine enhances nucleophilicity, making it suitable for condensation reactions, but the lack of a pyrrolidinyl group reduces steric bulk and alters solubility .

Nitro- and Trifluoromethyl-Substituted Pyridines

(a) 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (Compound 2n)

- Molecular Formula : C₉H₁₁BrN₄O₂ (from ).

- Key Differences : Replaces fluorine and iodine with a nitro group at position 3. Nitro groups are strong electron-withdrawing substituents, increasing electrophilicity for nucleophilic aromatic substitution but reducing stability under reducing conditions .

(b) 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

Positional Isomers and Functional Group Variants

(a) Pyridine, 3-bromo-6-fluoro-5-iodo-2-methyl

- Molecular Formula : C₆H₄BrFIN.

- Key Differences : A positional isomer with methyl at position 2 and halogens at 3, 5, and 5. The methyl group increases lipophilicity, improving membrane permeability, but the absence of pyrrolidine limits interactions with biological targets .

(b) 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Comparative Data Table

Biological Activity

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine is a halogenated pyridine derivative with potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may confer various pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C₉H₉BrFIN₂, with a molecular weight of 371 g/mol. The presence of halogen atoms (bromine, fluorine, and iodine) in its structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and interaction with biological targets .

Biological Activity

1. Antibacterial Activity

Research indicates that halogenated pyridine derivatives can possess significant antibacterial properties. A study evaluating various pyrrolidine derivatives found that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrolidine Derivative A | 0.0039 | S. aureus |

| Pyrrolidine Derivative B | 0.025 | E. coli |

2. Antifungal Activity

The compound's antifungal potential has also been explored. In vitro studies suggest that halogenated pyridines can inhibit fungal growth effectively. The specific activity of this compound against various fungal strains remains to be thoroughly investigated, but its structural analogs have shown promising results .

3. Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often influenced by their electronic properties and steric effects. The introduction of different halogens can modulate the interaction with biological targets, enhancing efficacy or altering selectivity . For instance, the presence of bromine and iodine in the structure may enhance binding affinity to specific receptors or enzymes involved in bacterial cell wall synthesis.

Case Studies

Several studies have focused on the synthesis and evaluation of similar pyridine derivatives:

- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various pyridine derivatives, including those with similar substitutions as in this compound, showing that the introduction of halogens significantly enhanced antimicrobial properties .

- In Vivo Studies : Although limited in scope for this specific compound, related studies have demonstrated that halogenated pyridines can exhibit low cytotoxicity while maintaining potent biological activity, making them suitable candidates for drug development .

Q & A

Basic: What synthetic routes are recommended for preparing 3-bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine?

A multistep approach is typically employed:

Core Pyridine Functionalization : Start with a 2,6-disubstituted pyridine scaffold. Introduce the pyrrolidin-1-yl group via nucleophilic aromatic substitution (SNAr) at the 6-position using pyrrolidine under basic conditions (e.g., NaH in DMF at 80–100°C) .

Halogenation Sequence :

- Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 2-position.

- Bromination/Iodination : Sequential halogenation at the 3- and 4-positions can be achieved using N-bromosuccinimide (NBS) and iodine monochloride (ICl), respectively. The order of halogenation (Br before I) minimizes steric interference from the bulky pyrrolidinyl group .

Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization is critical due to polyhalogenated byproducts.

Advanced: How do electronic and steric effects of the pyrrolidinyl group influence regioselectivity in cross-coupling reactions?

The pyrrolidin-1-yl group at the 6-position exerts both steric and electronic effects:

- Steric Hindrance : The bulky substituent restricts access to the 5-position, directing coupling reactions (e.g., Suzuki-Miyaura) to the 4-iodo or 3-bromo positions .

- Electronic Activation : The electron-donating pyrrolidinyl group enhances electron density at the 2- and 4-positions, favoring oxidative addition of Pd catalysts at the 4-iodo site (lower activation energy compared to bromine) .

Example : In a Suzuki coupling, the 4-iodo substituent reacts preferentially with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), leaving the 3-bromo group intact for subsequent functionalization .

Advanced: What analytical strategies resolve contradictions in NMR data for polyhalogenated pyridines?

Discrepancies often arise from:

- Dynamic Exchange : The pyrrolidinyl group can cause conformational flexibility, broadening signals in H NMR. Use variable-temperature NMR (VT-NMR) to slow exchange and resolve splitting .

- Isotopic Patterns in Mass Spectrometry : The compound’s molecular ion cluster (M, M+2, M+4) in ESI-MS arises from Br/Br and I isotopes. Compare experimental isotopic distribution (e.g., 292.2, 294.2 for M/M+2 ) with theoretical simulations (e.g., ChemCalc) to confirm purity.

Basic: How is the molecular stability of this compound assessed under storage conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for halogenated pyridines).

- Light Sensitivity : Store in amber vials at –20°C to prevent photodehalogenation, particularly of the 4-iodo group .

- Hygroscopicity : Monitor via Karl Fischer titration; the pyrrolidinyl group may absorb moisture, leading to hydrolysis over time.

Advanced: What mechanistic insights explain competing pathways in nucleophilic substitution reactions at the 3-bromo position?

The 3-bromo substituent undergoes SNAr or radical pathways depending on conditions:

- SNAr : Requires strong bases (e.g., LDA) to deprotonate the pyridine ring, but steric hindrance from the 2-fluoro and 6-pyrrolidinyl groups slows this pathway.

- Radical Pathways : Using AIBN as an initiator and Bu₃SnH as a chain carrier enables bromine abstraction, forming a pyridyl radical intermediate for C–C bond formation .

Advanced: How does halogen bonding between fluorine and iodine impact crystal packing?

X-ray crystallography reveals short F···I contacts (<3.3 Å) in the solid state, indicative of halogen bonding. This interaction stabilizes specific crystal lattices and influences solubility. Computational studies (DFT) show a bond energy of ~5–8 kJ/mol, which must be considered in polymorph screening .

Basic: What spectroscopic benchmarks are used to confirm the structure?

- F NMR : A singlet near –120 ppm (CFCl₃ reference) confirms the 2-fluoro substituent.

- C NMR : The 4-iodo carbon appears at ~90 ppm (deshielded due to iodine’s inductive effect).

- IR Spectroscopy : Stretching vibrations at 680 cm⁻¹ (C–Br) and 540 cm⁻¹ (C–I) validate halogen presence .

Advanced: Why does the 4-iodo group exhibit higher reactivity in metal-catalyzed cross-couplings compared to bromine?

The C–I bond (bond energy ~240 kJ/mol) is weaker than C–Br (~280 kJ/mol), facilitating oxidative addition to Pd(0) catalysts. This difference enables sequential couplings: the 4-iodo site reacts first (e.g., Sonogashira), followed by the 3-bromo position under harsher conditions (e.g., higher Pd loading or temperatures) .

Basic: What safety precautions are necessary when handling this compound?

- Toxicity : Avoid inhalation; use a fume hood due to potential pyrrolidine-related toxicity.

- Halogen Hazards : Iodine vapors can irritate mucous membranes. Store in sealed containers with desiccants.

- Waste Disposal : Halogenated waste must be treated as hazardous and incinerated in approved facilities .

Advanced: How can computational modeling predict reactivity in further derivatization?

- DFT Calculations : Use Gaussian or ORCA to map Fukui indices, identifying nucleophilic/electrophilic sites. For example, the 4-iodo position shows higher electrophilicity (f⁻ = 0.12) than the 3-bromo site (f⁻ = 0.08) .

- Molecular Dynamics : Simulate steric effects of the pyrrolidinyl group to optimize ligand design for catalytic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.